molecular formula C10H14BrN4O2+ B12344332 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12344332
M. Wt: 302.15 g/mol
InChI Key: YIYKLAFYVBWGRS-UHFFFAOYSA-N
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Description

7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with a complex structure that includes a bromopropyl group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Addition Reactions: The double bonds in the purine ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the purine compound.

Scientific Research Applications

7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The purine ring can also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Bromopropyl)-1,3-dimethylxanthine
  • 7-(3-Bromopropyl)-1,3-dimethyladenine
  • 7-(3-Bromopropyl)-1,3-dimethylguanine

Uniqueness

7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific structure, which combines a bromopropyl group with a purine ring

Properties

Molecular Formula

C10H14BrN4O2+

Molecular Weight

302.15 g/mol

IUPAC Name

7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H14BrN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6-7H,3-5H2,1-2H3/q+1

InChI Key

YIYKLAFYVBWGRS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCBr

Origin of Product

United States

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